molecular formula C7H9N B142122 2,6-Dimethylpyridine CAS No. 108-48-5

2,6-Dimethylpyridine

Cat. No.: B142122
CAS No.: 108-48-5
M. Wt: 107.15 g/mol
InChI Key: OISVCGZHLKNMSJ-UHFFFAOYSA-N
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Description

2,6-Dimethylpyridine (CAS 108-48-5), also known as 2,6-lutidine, is a heterocyclic organic compound with the molecular formula C₇H₉N and a molecular weight of 107.15 g/mol. Structurally, it consists of a pyridine ring substituted with methyl groups at the 2 and 6 positions. This compound is a colorless to pale yellow liquid with a nutty, coffee-like odor, making it relevant in flavor and fragrance industries .

Key applications include:

  • Catalysis: Used as a probe molecule to quantify Brønsted acid sites in zeolites and alumina due to its steric hindrance, which blocks access to Lewis acid sites .
  • Pharmaceuticals: Forms stable salts like 2,6-lutidinium hydrogen fumarate, which modifies the biophysical properties of active pharmaceutical ingredients (APIs) .
  • Material Science: Influences bonding in silver(I) and halogen(I) complexes, aiding the design of catalytic systems .
  • Biological Systems: Acts as a biomarker in tea fermentation and undergoes microbial transformation to this compound-N-oxide .

Its physicochemical properties include a dielectric constant (ε) of 7, significantly lower than water (ε = 80), and a surface tension of ~30 mN/m, enabling preferential adsorption at liquid interfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylpyridine can be synthesized through several methods. One common method involves the reaction of acetone with ammonia and formaldehyde in the presence of a catalyst. Another method includes the hydrogenation of 2,6-dimethyl-4-chloropyridine using palladium on carbon (Pd/C) as a catalyst under mild conditions (20-55°C) and low hydrogen pressure (0.1-0.2 MPa) .

Industrial Production Methods: Industrial production of this compound often involves the extraction from coal tar or the chemical synthesis from readily available precursors. The chemical synthesis method is preferred due to the limited availability of coal tar derivatives .

Chemical Reactions Analysis

2,6-Dimethylpyridine undergoes various chemical reactions, including:

Oxidation:

  • Oxidation of this compound can lead to the formation of this compound N-oxide. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction:

  • Reduction reactions are less common but can involve the hydrogenation of the pyridine ring under specific conditions.

Substitution:

Condensation:

Scientific Research Applications

Photochemical Studies

Research has explored the photochemical behavior of 2,6-dimethylpyridine under UV light. Studies indicate that its electronic dynamics can be significantly altered by substituent groups like methyl. This has implications for understanding UV photodamage mechanisms in biological systems, particularly nucleic acids .

Cytogenetic Research

This compound-N-oxide (Ivin), a derivative of this compound, has been studied for its potential protective effects against cytogenetic damage induced by pro-oxidants. In experiments involving mouse bone marrow cells, Ivin demonstrated a significant reduction in chromosomal aberrations when combined with Dioxidine, highlighting its potential as an antimutagenic agent .

Probing Brønsted Acid Sites

The compound serves as a probe to evaluate the strength of Brønsted acid sites in zeolites and alumina. The spectral shifts observed during its adsorption correlate with acidity levels, providing insights into catalytic processes .

Pharmaceutical Industry

Due to its structural characteristics, this compound is utilized in the synthesis of various pharmaceuticals. Its derivatives have shown promise in enhancing drug stability and efficacy.

Agrochemicals

The compound's derivatives are explored for use as plant growth regulators and herbicides due to their ability to modify biological processes at the cellular level.

Case Studies

StudyFocusFindings
Ultrafast Dynamics Investigated electronic dynamics post-UV excitationDemonstrated how methyl substitution alters molecular behavior under UV light .
Cytogenetic Effects Examined Ivin's protective role against mutagensShowed significant reduction in chromosomal aberrations in treated mice .
Acid Site Probing Analyzed Brønsted acidity using this compoundEstablished correlations between spectral shifts and acidity strength .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

2-Methylpyridine (α-Picoline)

  • Structure : Single methyl group at the 2-position.
  • Acidity Probing : Unlike 2,6-dimethylpyridine, 2-methylpyridine lacks steric hindrance, allowing interaction with both Brønsted and Lewis acid sites .
  • Solubility: Exhibits higher miscibility with polar solvents like methanol and water compared to this compound, which shows a miscibility gap with water above 307 K .

3,5-Dimethylpyridine

  • Structure : Methyl groups at the 3 and 5 positions.
  • Reactivity : Reduced steric hindrance compared to this compound, leading to different coordination behaviors in metal complexes. For example, 3,5-dimethylpyridine derivatives are less commonly used in selective Brønsted acid site analysis .

Pyridine

  • Structure: No methyl substituents.
  • Applications : Probes total acid sites (Brønsted + Lewis) in catalysts, whereas this compound selectively quantifies Brønsted sites .

Physicochemical Properties

Property This compound 2-Methylpyridine Pyridine
Molecular Weight (g/mol) 107.15 93.13 79.10
Dielectric Constant (ε) 7 ~11 (estimated) ~12.3
Surface Tension (mN/m) ~30 ~33 (estimated) ~36.6
Miscibility with Water Limited above 307 K Fully miscible Fully miscible

Key Findings :

  • Methyl groups in this compound reduce polarity (lower ε) and increase hydrophobicity, impacting solvent behavior and interfacial adsorption .
  • Steric effects from the 2,6-substitution hinder coordination with Lewis acid sites, a property exploited in catalysis studies .

Acid-Base Interactions

  • Brønsted Acidity: Adsorption of this compound on zeolites correlates with ν*(NH) wavenumber shifts, enabling precise measurement of Brønsted acid strength.
  • Salt Formation : Forms stable pharmaceutical salts (e.g., with fumaric acid), whereas pyridine derivatives with fewer methyl groups exhibit weaker intermolecular interactions in crystal lattices .

N-Oxidation

  • Microbial Transformation : this compound is oxidized to this compound-N-oxide by bacteria and fungi. However, the product accumulates in low concentrations due to further microbial degradation, a pathway less observed in 3-methylpyridine derivatives .

Coordination Chemistry

  • Metal Complexes: The 2,6-substitution pattern in ligands like 2,6-bis(aminomethyl)pyridine enhances ion receptor capabilities in fluorescent sensors for Hg²⁺, outperforming mono-methylated analogs .

Biological Activity

2,6-Dimethylpyridine (DMP), also known as lutidine, is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of DMP, including its mechanisms of action, therapeutic potential, and associated research findings.

Antiviral Activity

Recent studies have indicated that derivatives of DMP exhibit significant antiviral properties. For instance, a study involving the cyclization of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde demonstrated that certain cyclization products had higher binding affinities for target proteins compared to established antiviral drugs such as Nevirapine and Favipiravir. This suggests that these derivatives may serve as potential candidates for developing new antiviral agents .

Neuroprotective Effects

Research has shown that this compound N-oxide (a derivative of DMP) positively influences cognitive functions and emotional states in animal models. A study found that long-term oral administration of this compound improved cognitive performance in rats, indicating its potential use in treating neurodegenerative diseases .

Antimicrobial Properties

DMP has also been investigated for its antimicrobial properties. Studies have indicated that it possesses bactericidal and fungicidal activities, making it a candidate for further exploration in the development of antimicrobial agents .

The biological activities of DMP can be attributed to several mechanisms:

  • Molecular Docking Studies : Computational analyses have revealed that DMP derivatives can interact with specific biological targets through hydrogen bonding and hydrophobic interactions. These interactions enhance their biological efficacy .
  • Reactivity with Biological Molecules : The presence of the nitrogen atom in the pyridine ring allows DMP to form complexes with metal ions and other biological molecules, potentially influencing enzymatic activities and metabolic pathways .

Case Studies

StudyFindings
Cyclization Reaction with Salicylic AldehydeIdentified higher binding affinities for antiviral targets compared to Nevirapine .
Neuroprotective Effects in RatsLong-term administration improved cognitive functions .
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,6-dimethylpyridine derivatives, and how can reaction yields be optimized?

  • Answer : A two-stage oxidation and hydrolysis process using this compound as a precursor can yield high-purity dipicolinic acid (99.5%) with total yields of 80–90% under controlled conditions (e.g., temperature, stoichiometry). Key steps include rigorous purification and monitoring of intermediates via analytical techniques like NMR or IR spectroscopy . Alternative synthetic routes, such as permanganate-mediated oxidation, yield ~75–89% efficiency but may require adjustments in solvent systems (e.g., ethanol vs. dioxane) to minimize side reactions .

Q. How are this compound and its derivatives characterized structurally?

  • Answer : Comprehensive characterization involves:

  • IR spectroscopy : Identifies functional groups (e.g., C-N stretching at ~1,570 cm⁻¹).
  • NMR : Distinguishes substituent positions (e.g., methyl groups at δ 2.5–2.7 ppm in 1^1H NMR).
  • Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 107 for this compound) and fragmentation patterns .
  • Elemental analysis validates purity (e.g., C: 50.37%, H: 3.04%, N: 8.38%) .

Q. What safety protocols are critical when handling this compound?

  • Answer : The compound is classified as Acute Toxicity Category 4 (oral) and causes eye irritation. Key precautions include:

  • Use of fume hoods and PPE (gloves, goggles).
  • Avoidance of dust formation; ensure ventilation.
  • Emergency measures: Flush eyes with water for 15+ minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How does this compound act as a probe for Brønsted acid strength in zeolites and alumina?

  • Answer : Adsorption of this compound on acidic sites induces shifts in IR bands (e.g., ν(NH) and ν8a modes). Stronger acidity correlates with higher ν(NH) wavenumbers and lower ν8a values. This method detects weak Brønsted sites on γ-Al₂O₃ (0.1 sites/nm²) undetectable by CO adsorption, with acid strength equivalent to Δν(OH) = 155 cm⁻¹ .

Q. What contradictions exist in synthetic yields of this compound derivatives, and how can they be resolved?

  • Answer : Yields vary between 75–90% depending on the method. For example:

  • High-yield route : Two-stage oxidation/hydrolysis achieves 80–90% via precise stoichiometric control .
  • Lower-yield routes : Permanganate oxidation (75–89%) may suffer from side reactions (e.g., overoxidation), requiring solvent optimization (e.g., aqueous vs. organic media) .
    • Resolution : Compare reaction kinetics (e.g., temperature gradients) and purity of starting materials.

Q. How does this compound influence ligand design in metal complexes for catalytic applications?

  • Answer : The steric bulk of 2,6-dimethyl groups alters bonding in Ag(I) and halogen complexes. For example:

  • Electron-donating methyl groups enhance π-backbonding in Ag complexes, stabilizing unusual oxidation states.
  • Theoretical studies (DFT) reveal modified frontier orbitals, enabling tailored reactivity for catalysis or electronic materials .

Q. What is the antimutagenic potential of this compound N-oxide, and how is it assessed?

  • Answer : The compound reduces mutagenesis induced by 2-AA, 4-NQO, and 2-NF in Salmonella strains (Ames test). Methodology includes:

  • Dose-response assays (tested up to 5 mg/plate).
  • Statistical analysis of mutation rates (e.g., fluctuation tests).
  • Mechanistic studies: ROS scavenging or DNA adduct prevention .

Q. How do viscosity models predict the behavior of this compound in associated mixtures?

  • Answer : The Grunberg-Nissan model approximates viscosity deviations in systems like methanol/water + this compound. Parameters include:

  • Temperature-dependent miscibility gaps (e.g., phase separation >307 K in water mixtures).
  • Activation energies derived from Eyring theory, linking viscosity to intermolecular forces .

Properties

IUPAC Name

2,6-dimethylpyridine
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InChI

InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3
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InChI Key

OISVCGZHLKNMSJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC(=CC=C1)C
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Molecular Formula

C7H9N
Record name LUTIDINE
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DSSTOX Substance ID

DTXSID7051557
Record name 2,6-Dimethylpyridine
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Molecular Weight

107.15 g/mol
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Physical Description

Lutidine appears as a colorless liquid with a peppermint odor. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Liquid, Oily liquid; [Merck Index] Colorless liquid; [MSDSonline], Colourless oily liquid; Diffusive minty aroma, nutty, coffee-like
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Boiling Point

144 °C @ 760 mm Hg, 143.00 to 145.00 °C. @ 760.00 mm Hg
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Flash Point

33 °C
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Solubility

Slightly soluble in ethanol; soluble in ethyl ether and acetone, Sol in water (% wt/wt): 27.2% @ 45.3 °C; 18.1% @ 48.1 °C; 12.1% @ 57.5 °C; 9.5% @ 74.5 °C; miscible with dimethylformamide and tetrahydrofuran, In water, 3.00X10+5 mg/l @ 34 °C, 300 mg/mL at 34 °C, Soluble in water; Slightly soluble in fat, Soluble (in ethanol)
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Density

0.9252 @ 20 °C/4 °C, DENSITY: 0.942 @ 0 °C/4 °C, 0.917-0.923
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Vapor Density

3.70 (Air= 1)
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Vapor Pressure

5.65 [mmHg], 5.65 mm Hg @ 25 °C
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Color/Form

Oily liq

CAS No.

108-48-5
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Melting Point

-5.8 °C, -6 °C
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,6-Dimethylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The bis(methylhydrazine)terpyridine of Part A (3.50 g, 82 mmol), ethyl bromoacetate (13.2 mL, 820 mmol), 2,6-lutidine (9.6 mL, 820 mmol), and sodium iodide (0.35 g, 2 mmol) were added to 350 mL of acetonitrile, and the solution was refluxed under N2 for 48 hours, when an additional 4.1 mL (370 mmol) of ethyl bromoacetate and 4.8 mL (410 mmol) of 2,6-lutidine were added. The reaction solution was refluxed for an additional 48 hours, and cooled. A copious amount of white salt resulting from excess bromoacetate and lutidine was filtered and discarded. The filtrate was concentrated, and the concentrated material was dissolved in dichloromethane, and extracted two times with dilute aqueous sodium chloride. The organic phase was concentrated under high vacuum until free of odors of bromoacetate and lutidine. The crude oil was purified on a Woelm silica gel column (36×2 in.). The column was eluted initially with 100% dichloromethane followed by 50/1 dichloromethane/acetone, with gradual increase of the concentration of acetone to 25/1 dichloromethane/acetone. Concentration of purified fractions gave 2.91 g (46%) of light straw-colored oil. A fraction of the purified oil, upon standing at room temperature, crystallized, and after trituration with methanol gave a white solid, mp 100°-103° C. Anal. calcd for C40H49N 7 O9 : C, 62.24; H, 6.40; N, 12.70. Found: C, 62.31; H, 6.32; N, 12.69. The NMR and IR spectra were consistent with the assigned structure, and the product was homogeneous by TLC.
[Compound]
Name
bis(methylhydrazine)terpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

For example, dimethylaniline borane can be reacted with ammonia to produce ammonia borane as shown below. (C6H5)(CH3)2N.BH3+NH3═(C6H5)(CH3)2N+NH3.BH3 In other examples, diethylaniline borane, phenylmorpholine borane or lutidine borane can be reacted with ammonia to form diethylaniline and ammonia borane, phenylmorpholine and ammonia borane, or lutidine and ammonia borane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(C6H5)(CH3)2N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(C6H5)(CH3)2N NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
phenylmorpholine borane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A solution of 2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid (prepared as in PCT WO 2004/052869 A1, Example 1, 214 mg, 0.65 mmol) was dissolved in methylene chloride (10 mL) and N,N-dimethylfomamide (one drop) and cooled to 0° C. To this solution was added dropwise a solution of oxalyl chloride in methylene chloride (2 M solution, 360 μL, 0.71 mmol) which produced gas evolution and it was then stirred at 0° C. for 15 minutes and 1 h at 25° C. After this time, the reaction was concentrated in vacuo to ⅓ of the original volume. In a separate flask, a solution of 1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-ylamine (191 mg, 0.71 mmol), 2,6-lutidine (112 μL, 0.97 mmol) and methylene chloride (10 mL) was cooled to 0° C. in an ice bath. To this solution was added the solution of the prepared acid chloride, diluted with another portion of methylene chloride (2 mL), dropwise. After addition was complete the reaction was then allowed to warm to 25° C. and stirred for 16 hours. After this time the reaction was diluted with water (10 mL) and extracted with methylene chloride (3×10 mL) and then dried over sodium sulfate, filtered and concentrated in vacuo. Purification by AnaLogix Intelliflash system (12 g column, 15% ethyl acetate/hexanes to 45% ethyl acetate/hexanes) produced desired product with some 2,6-lutidine present. This material was then dissolved in methylene chloride (20 mL) and washed with an aqueous 1 N hydrochloric acid solution (10 mL). The aqueous layer was then washed with methylene chloride (2×10 mL), the organic layers combined and dried over sodium sulfate, filtered and concentrated in vacuo to afford 2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-N-[1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-yl]-propionamide (288 mg, 77%) as an off-white foam: [α]31589=−11.7° (c=0.24, methylene chloride); ES-HRMS m/e calcd for C28H44N3O4SSiCl (M+H)+ 582.2583, observed 582.2587; 1H NMR (300 MHz, DMSO-d6) δ ppm 0.51 (q, J=7.8 Hz, 6H, 3×SiCH2), 0.85 (t, J=7.8 Hz, 9H, 3×CH3), 1.02-1.20 (m, 2H, CH2), 1.14 (s, 3 H, CH3), 1.17 (s, 3H, CH3), 1.33-1.81 (m, 8H, 4×CH2), 1.94-2.23 (m, 1H, CH), 3.34 (s, 3H, SO2CH3), 3.89 (s, 2H, NCH2), 3.89-3.97 (m, 1H, ArCH), 6.45 (d, J=2.3 Hz, 1 H, Ar), 7.45 (d, J=2.3 Hz, 1H, Ar), 7.59 (dd, Jo=8.4 Hz, Jm=1.6 Hz, 1H, Ar), 7.70 (d, Jm=1.6 Hz, 1H, Ar), 8.01 (d, Jo=8.4 Hz, 1H, Ar), 10.79 (s, 1H, NH).
Name
2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid
Quantity
214 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
360 μL
Type
solvent
Reaction Step Two
Name
1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-ylamine
Quantity
191 mg
Type
reactant
Reaction Step Three
Quantity
112 μL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

For example, dimethylaniline borane can be reacted with ammonia to produce ammonia borane as shown below. (C6H5)(CH3)2N.BH3+NH3=(C6H5)(CH3)2N+NH3.BH3 In other examples, diethylaniline borane, phenylmorpholine borane or lutidine borane can be reacted with ammonia to form ditethylaniline and ammonia borane, phenylmorpholine and ammonia borane, or lutidine and ammonia borane.
[Compound]
Name
(C6H5)(CH3)2N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(C6H5)(CH3)2N NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
phenylmorpholine borane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Dimethylpyridine
2,6-Dimethylpyridine
2,6-Dimethylpyridine
2,6-Dimethylpyridine
2,6-Dimethylpyridine
2,6-Dimethylpyridine

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